molecular formula C12H13ClFNO2 B8376215 8-chloro-6-fluoro-7-(propan-2-yloxy)-3,4-dihydroisoquinolin-1(2H)-one

8-chloro-6-fluoro-7-(propan-2-yloxy)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B8376215
M. Wt: 257.69 g/mol
InChI Key: QXYWIUHHKQJSBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-6-fluoro-7-(propan-2-yloxy)-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C12H13ClFNO2 and its molecular weight is 257.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H13ClFNO2

Molecular Weight

257.69 g/mol

IUPAC Name

8-chloro-6-fluoro-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C12H13ClFNO2/c1-6(2)17-11-8(14)5-7-3-4-15-12(16)9(7)10(11)13/h5-6H,3-4H2,1-2H3,(H,15,16)

InChI Key

QXYWIUHHKQJSBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C2CCNC(=O)C2=C1Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 8-chloro-6-fluoro-7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one (Cpd O, 131 mg, 0.607 mmol) in DMF (3.0 mL) was added cesium carbonate (0.210 g, 0.645 mmol) and iso-propyl iodide (0.0850 mL, 0.850 mmol). The reaction mixture was stirred at room temperature for 20 hours. The reaction mixture was diluted with EtOAc and washed with water (2×) and brine. The organic layer was concentrated under vacuum and the residue was purified by column chromatography (40-100% EtOAc/heptane) to give the title compound (Cpd P, 62 mg, 40%) as a white solid. MS 258 [M+H].
Name
8-chloro-6-fluoro-7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Quantity
131 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
0.085 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
40%

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